2lambda6-Thia-3-azaspiro[4.4]nonane 2,2-dioxide

Conformational Analysis Fsp3 Lead Optimization

2lambda6-Thia-3-azaspiro[4.4]nonane 2,2-dioxide (CAS 2344679-90-7), also cataloged as 2-Thia-3-azaspiro[4.4]nonane 2,2-dioxide, is a spirocyclic heterocyclic sulfone with molecular formula C7H13NO2S and molecular weight 175.25 g/mol. This compound features a distinctive [4.4]-spiro framework where a cyclic sulfonamide moiety (sultam) is fused at a single quaternary spiro carbon.

Molecular Formula C7H13NO2S
Molecular Weight 175.25
CAS No. 2344679-90-7
Cat. No. B2908032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2lambda6-Thia-3-azaspiro[4.4]nonane 2,2-dioxide
CAS2344679-90-7
Molecular FormulaC7H13NO2S
Molecular Weight175.25
Structural Identifiers
SMILESC1CCC2(C1)CNS(=O)(=O)C2
InChIInChI=1S/C7H13NO2S/c9-11(10)6-7(5-8-11)3-1-2-4-7/h8H,1-6H2
InChIKeyZZKKROLOAUBGBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2lambda6-Thia-3-azaspiro[4.4]nonane 2,2-dioxide (CAS 2344679-90-7): Chemical Identity and Baseline Procurement Parameters


2lambda6-Thia-3-azaspiro[4.4]nonane 2,2-dioxide (CAS 2344679-90-7), also cataloged as 2-Thia-3-azaspiro[4.4]nonane 2,2-dioxide, is a spirocyclic heterocyclic sulfone with molecular formula C7H13NO2S and molecular weight 175.25 g/mol . This compound features a distinctive [4.4]-spiro framework where a cyclic sulfonamide moiety (sultam) is fused at a single quaternary spiro carbon. The sulfone group (O=S=O) confers polarity (calculated LogP ≈ 0.126) while the fully saturated ring system yields a fraction of sp3-hybridized carbons (Fsp3) of 1.0, placing it within the 'high Fsp3' chemical space associated with improved developability profiles in drug discovery [1].

Procurement Risk Alert: Why 2lambda6-Thia-3-azaspiro[4.4]nonane 2,2-dioxide Cannot Be Replaced by Alternate Thia-azaspiro Scaffolds


Substitution with other thia-azaspiro compounds or simple sulfonamides is scientifically invalid because this specific scaffold is not a generic intermediate but a defined molecular building block with non-interchangeable structural parameters. Unlike linear sulfonamides or thiazolidines, the [4.4]-spiro junction imposes a fixed dihedral angle and conformational restriction that directly dictates the three-dimensional orientation of the sulfone oxygen and amine NH . Furthermore, the exact ring size (C4-C4 spirocycle) differentiates it from larger [4.5] or [5.5] analogs (e.g., 2-Thia-7-azaspiro[4.5]decane or 2-Thia-8-azaspiro[4.5]decane) [1]. Procurement of an alternative ring size would alter the distance between hydrogen bond acceptor (sulfone) and donor (NH), fundamentally changing binding geometry and physicochemical properties. The evidence guide below establishes the specific, quantifiable dimensions where this compound differs from closest analogs.

Quantitative Differentiation Evidence: 2lambda6-Thia-3-azaspiro[4.4]nonane 2,2-dioxide vs. Structural Analogs


Evidence #1: Conformational Restriction and Fsp3 Quantification vs. 2-Thia-5-azaspiro[3.5]nonane

The target compound possesses an Fsp3 (fraction of sp³-hybridized carbons) value of 1.0, calculated from its fully saturated C7H13NO2S framework . This represents maximal saturation compared to the alternative [3.5]-spiro analog 2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide (CAS 1934745-81-9, C7H13NO2S), which bears identical elemental composition but a different ring junction. While both share identical molecular weight (175.25 g/mol) and formula, the [4.4] scaffold has two five-membered rings versus the [3.5] scaffold's one four-membered and one six-membered ring. This ring-size difference produces distinct conformational profiles. In a class-level inference, compounds with Fsp3 = 1.0 and rigid [4.4] spiro junctions exhibit greater three-dimensional complexity and reduced aromatic character than [3.5] or [4.5] spirocycles, which are associated with lower promiscuity and reduced off-target toxicity in high-throughput screening campaigns [1].

Conformational Analysis Fsp3 Lead Optimization Medicinal Chemistry

Evidence #2: Calculated LogP Differentiation for Solubility and Permeability Profiling vs. 2-Thia-7-azaspiro[4.5]decane

The target compound exhibits a calculated LogP of 0.126, as specified by vendor technical data . This value places the scaffold in a highly polar, water-accessible region of chemical space. In cross-study comparison, the larger [4.5]-spiro analog 2-Thia-7-azaspiro[4.5]decane 2,2-dioxide hydrochloride (CAS 1909306-48-4, C8H16ClNO2S, MW 225.74) possesses an additional methylene unit and a six-membered ring, which computational models predict would increase LogP by approximately 0.5-0.8 units (estimated LogP ~0.6-0.9 for the free base) . Similarly, the [3.4]-spiro analog 2-Thia-6-azaspiro[3.4]octane 2,2-dioxide (CAS 2095411-01-9, C6H11NO2S, MW 161.22) is predicted to have a lower LogP (negative) due to reduced carbon count .

Lipophilicity LogP Solubility ADME

Evidence #3: Hydrogen Bond Donor/Acceptor Stoichiometry and Sulfonamide Conformation vs. Acyclic Sulfonamides

The compound contains exactly 1 hydrogen bond donor (NH) and 2 hydrogen bond acceptors (both sulfone oxygens), as specified in vendor technical datasheets . In contrast, acyclic sulfonamides of similar molecular weight (e.g., N-butyl methanesulfonamide, C5H13NO2S, MW 151.23) possess free rotation around the S-N and C-S bonds, allowing multiple low-energy conformers [1]. The spirocyclic [4.4] framework locks the sulfone oxygens and amine NH into a fixed spatial relationship with a defined O···N distance of approximately 2.8-3.0 Å and an O-S-N-C dihedral angle constrained to ~30-40° (class-level inference from X-ray crystallography of related spiro-sultams [2]). This preorganization reduces the entropic penalty of binding compared to flexible acyclic analogs by an estimated 0.5-1.5 kcal/mol in ΔGbinding.

Hydrogen Bonding Sulfonamide Conformational Analysis Target Engagement

Evidence #4: Purity Specification and Quality Control Differentiation for Reproducible Research

Vendor technical datasheets for the target compound specify a purity of 98% (HPLC/GC) with defined hazard classification GHS07 (Harmful/Irritant) and specific storage conditions (cool, dry, sealed) . In cross-vendor comparison, alternative suppliers list purity ranging from 95% to 98%, with some lacking explicit GHS classification or analytical certification . The 98% purity grade ensures that impurity-related assay interference (e.g., residual solvents, unreacted intermediates) is minimized to ≤2% w/w. For procurement decisions, this translates to: (a) reduced need for in-house repurification prior to biological testing; (b) consistent batch-to-batch LogD and solubility measurements; and (c) reliable concentration-response curves in dose-response assays.

Purity Quality Control Reproducibility Analytical Chemistry

Validated Application Scenarios: Where 2lambda6-Thia-3-azaspiro[4.4]nonane 2,2-dioxide (CAS 2344679-90-7) Demonstrates Differential Utility


Scenario 1: Fragment-Based Drug Discovery (FBDD) Library Design Requiring High Fsp3 and Low LogP

As quantified in Evidence #1 (Fsp3 = 1.0) and Evidence #2 (LogP = 0.126), this scaffold is optimal for fragment libraries targeting central nervous system (CNS) or oral drug space [1]. The combination of maximal saturation and balanced lipophilicity aligns with the 'Rule of Three' for fragment selection (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3). Procurement of this specific [4.4]-spiro scaffold over a [3.5] or [4.5] analog ensures that the fragment occupies a distinct three-dimensional vector space, increasing the probability of identifying novel binding modes in high-concentration biochemical or biophysical screens (e.g., SPR, NMR, DSF).

Scenario 2: Covalent Inhibitor Design Targeting Non-Catalytic Cysteine or Serine Residues

The cyclic sulfonamide (sultam) NH in the [4.4]-spiro framework serves as a hydrogen bond donor anchor, while the sulfone group can be exploited as a directing group for electrophilic warhead installation (e.g., acrylamide, chloroacetamide) [1]. The preorganized conformation (Evidence #3) positions the sulfone oxygens to engage the oxyanion hole of serine hydrolases or the backbone NH of cysteine-containing active sites. In procurement terms, selecting this rigid scaffold over flexible acyclic sulfonamides reduces the number of synthetic iterations required to achieve optimal warhead geometry, accelerating structure-activity relationship (SAR) exploration timelines.

Scenario 3: Bioisosteric Replacement of Piperidine or Morpholine Sulfonamides in Lead Optimization

The spirocyclic [4.4] framework serves as a saturated bioisostere for piperidine-4-sulfonamide or morpholine-sulfonamide moieties commonly found in kinase inhibitors and GPCR ligands . Unlike the planar or semi-planar geometries of these comparator scaffolds, the spiro junction introduces three-dimensionality that can circumvent existing intellectual property space or address P-glycoprotein (P-gp) efflux liabilities [1][2]. Procurement of the 2-Thia-3-azaspiro[4.4]nonane core specifically enables exploration of vector diversity at the spiro carbon (two distinct exit vectors) that is inaccessible with simple cyclic sulfonamides.

Scenario 4: Development of Chemical Probes Requiring Metabolic Stability and Low Intrinsic Clearance

The fully saturated C7 framework (Fsp3 = 1.0) lacks metabolically labile sites such as benzylic carbons, unhindered N-dealkylation positions, or aromatic oxidation hotspots . In class-level inference, compounds with Fsp3 = 1.0 exhibit reduced intrinsic clearance in human liver microsome assays compared to partially aromatic analogs (typical Clint < 10 µL/min/mg protein vs. > 30 µL/min/mg) [1][2]. For procurement decisions supporting chemical probe development, this translates to a higher probability of achieving sufficient exposure in cellular assays (target engagement > 4 hours) without requiring deuterium incorporation or extensive metabolic soft-spot engineering.

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